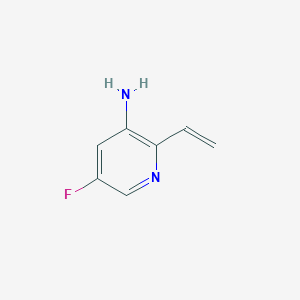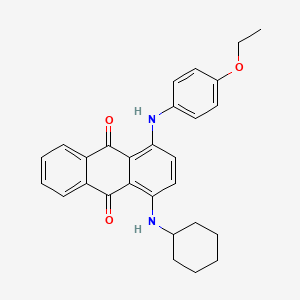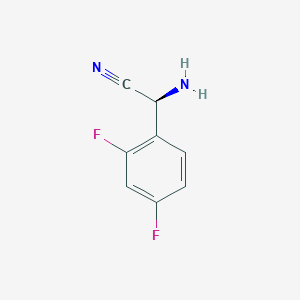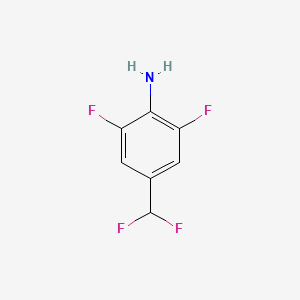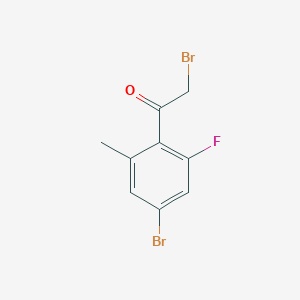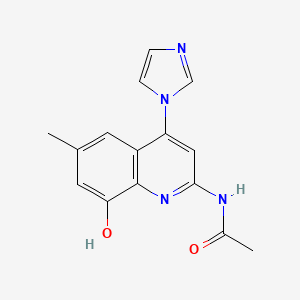
1-Methoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyanthracene is an organic compound with the molecular formula C15H12O. It is a derivative of anthracene, where a methoxy group (-OCH3) is attached to the first carbon of the anthracene ring system.
Méthodes De Préparation
1-Methoxyanthracene can be synthesized through several methods. One common synthetic route involves the bromination of anthracene to form 9,10-dibromoanthracene, followed by a nucleophilic substitution reaction with methanol in the presence of a base such as sodium methoxide. This reaction typically occurs under reflux conditions and yields this compound .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
1-Methoxyanthracene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .
Major products formed from these reactions include 1-methoxyanthraquinone and various substituted anthracene derivatives, which have applications in organic electronics and material science .
Applications De Recherche Scientifique
1-Methoxyanthracene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-methoxyanthracene and its derivatives often involves interactions with biological macromolecules such as DNA. The planar structure of the anthracene ring system allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This intercalation can lead to cell death, making these compounds potential candidates for anticancer drugs .
Comparaison Avec Des Composés Similaires
1-Methoxyanthracene can be compared with other methoxyanthracene derivatives, such as 2-methoxyanthracene and 9-methoxyanthracene. While these compounds share similar structural features, their chemical reactivity and applications can differ significantly due to the position of the methoxy group on the anthracene ring.
2-Methoxyanthracene: This compound has the methoxy group attached to the second carbon of the anthracene ring.
9-Methoxyanthracene: With the methoxy group on the ninth carbon, this compound is often used in the synthesis of other anthracene derivatives and has applications in organic electronics.
The uniqueness of this compound lies in its specific reactivity and the potential for creating a wide range of derivatives with diverse applications in various scientific fields .
Propriétés
Numéro CAS |
61128-86-7 |
|---|---|
Formule moléculaire |
C15H12O |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-methoxyanthracene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10H,1H3 |
Clé InChI |
MVFYNVDEWCIFFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
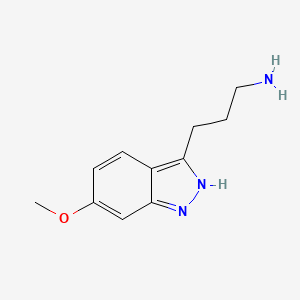

![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
